![molecular formula C19H30N2OS B3880384 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(methylthio)acetamide](/img/structure/B3880384.png)
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(methylthio)acetamide
Overview
Description
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(methylthio)acetamide, also known as NIBPMA, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of piperidine compounds and has a molecular weight of 368.55 g/mol. NIBPMA is known to possess analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(methylthio)acetamide is not fully understood. However, it is believed to act on the opioid receptors in the brain, leading to the activation of the descending pain inhibitory pathway. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(methylthio)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(methylthio)acetamide has been shown to possess analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to reduce oxidative stress and improve mitochondrial function. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(methylthio)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(methylthio)acetamide is its potential therapeutic applications in various diseases. It has been shown to possess analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(methylthio)acetamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to possess neuroprotective properties. However, one of the limitations of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(methylthio)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain formulations.
Future Directions
There are several future directions for research on N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(methylthio)acetamide. One potential direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Another potential direction is to develop more efficient synthesis methods for N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(methylthio)acetamide, which could lead to increased yields and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(methylthio)acetamide and its potential side effects.
Scientific Research Applications
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(methylthio)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(methylthio)acetamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to possess neuroprotective properties.
properties
IUPAC Name |
N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2-methylsulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS/c1-15(2)11-16-6-8-17(9-7-16)12-21-10-4-5-18(13-21)20-19(22)14-23-3/h6-9,15,18H,4-5,10-14H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKAPZSOTQIKMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)CSC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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